2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- A 2,4-dichlorophenoxy group linked to the acetamide backbone, which is common in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and stability .
- N-substituents: A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle) and a 4-isopropylbenzyl moiety.
Synthetic routes for analogous compounds involve coupling chloroacetamides with amines or heterocycles under basic conditions, as seen in and .
Properties
Molecular Formula |
C22H25Cl2NO4S |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H25Cl2NO4S/c1-15(2)17-5-3-16(4-6-17)12-25(19-9-10-30(27,28)14-19)22(26)13-29-21-8-7-18(23)11-20(21)24/h3-8,11,15,19H,9-10,12-14H2,1-2H3 |
InChI Key |
AQFIGZRDGZVEET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine
The tetrahydrothiophene sulfone moiety is synthesized via oxidation and functionalization :
-
Step 1 : Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using hydrogen peroxide or ozone.
-
Step 2 : Selective amination at the 3-position is achieved via Buchwald-Hartwig coupling or reductive amination with NH₃.
Optimized Protocol :
Coupling of Moieties
The final assembly involves amide bond formation between the acid and amine components, followed by alkylation with 4-isopropylbenzyl bromide:
Step 1 : 2,4-Dichlorophenoxyacetic acid is activated using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Step 2 : Reaction with 1,1-dioxidotetrahydrothiophen-3-amine in DMF at 25°C for 24 hours yields the intermediate acetamide.
Step 3 : N-Alkylation with 4-isopropylbenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) introduces the lipophilic side chain.
Critical Parameters :
Catalytic Systems and Solvent Optimization
Catalysts for Chlorination and Amination
Solvent Effects
-
Acetic acid/water (4:1 v/v) : Optimal for chlorination (prevents intermediate precipitation).
-
DMF : Preferred for amide coupling due to high polarity and solubility of intermediates.
Purification and Characterization
Chromatographic Techniques
Analytical Data
-
¹H NMR (DMSO-d₆): δ 7.45 (d, 2H, Ar-H), 5.12 (m, 1H, tetrahydrothiophene), 4.82 (s, 2H, CH₂CO), 2.91 (m, 1H, isopropyl).
Industrial Scalability and Challenges
Process Intensification
Byproduct Management
-
Trichlorophenoxyacetic acid : Controlled by maintaining Cl₂ flow rate at 0.5 L/min.
-
N-Oxidation byproducts : Suppressed using antioxidant additives (e.g., BHT).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Classical coupling | 68 | 97 | 1,200 |
| Flow chemistry | 78 | 99 | 950 |
| Microwave-assisted | 75 | 98 | 1,100 |
Microwave-assisted synthesis (100°C, 30 min) offers faster kinetics but higher energy input.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Esterification : The reaction of 2,4-dichlorophenol with acrylic acid under alkaline conditions using triethylamine or potassium carbonate as a catalyst.
- Subsequent Reactions : These may include oxidation and reduction processes to modify functional groups according to desired properties.
Chemistry
- Reagent in Organic Synthesis : This compound can serve as a reagent for synthesizing other complex molecules due to its unique functional groups.
- Precursor for Agrochemicals : Its structural components make it suitable for developing herbicides and pesticides.
Biology
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Anticancer Properties : Research is ongoing to evaluate its efficacy in inhibiting cancer cell growth through specific molecular interactions.
Medicine
- Therapeutic Potential : Investigated for its role in treating various diseases, particularly those involving inflammation or microbial infections.
- Drug Development : The compound's unique structure may lead to the development of novel pharmaceuticals targeting specific biological pathways.
Industry
- Production of Dyes and Pigments : The compound's chemical properties allow its use in producing industrial dyes and pigments.
- Agrochemical Formulations : Its herbicidal properties make it valuable in formulating agricultural chemicals.
Case Studies
-
Antimicrobial Evaluation :
- A study assessed the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition at specific concentrations, suggesting its potential as an antibacterial agent.
-
Cancer Cell Line Studies :
- In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in certain types of cancer cells, highlighting its potential as a therapeutic agent.
-
Agrochemical Formulation Development :
- Research focused on formulating this compound into an effective herbicide showed promising results in controlling weed growth while minimizing impact on non-target species.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamides
Key Observations:
- Dichlorophenoxy vs. Dichlorophenyl: The target compound’s 2,4-dichlorophenoxy group differs from 3,4-dichlorophenyl in . The phenoxy ether linkage may increase hydrolytic stability compared to direct phenyl attachment .
- Sulfone vs. Thioether : The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) in the target compound offers superior oxidative stability compared to RN1’s p-tolylthioethyl group (thioether), which is prone to oxidation .
Physicochemical and Crystallographic Properties
Table 2: Crystallographic and Solubility Data
- Hydrogen Bonding : highlights that N–H⋯N hydrogen bonds in thiazol-2-yl acetamides form stable dimers, which could influence solubility and melting points . The target compound’s sulfone group may similarly participate in hydrogen bonding, enhancing crystallinity.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide (often referred to as compound 1 ) is a synthetic organic molecule with a complex structure that includes a dichlorophenoxy group, a tetrahydrothiophene moiety, and a propan-2-ylbenzyl substituent. Its molecular formula is , and it has a molecular weight of approximately 386.5 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of herbicidal and pharmaceutical applications.
Structural Characteristics
The structural features of compound 1 contribute to its biological activity:
| Feature | Description |
|---|---|
| Dichlorophenoxy Group | Suggests potential herbicidal properties due to its known interactions in plant systems. |
| Tetrahydrothiophene Moiety | May confer unique biological activities, including potential anti-inflammatory effects. |
| Propan-2-ylbenzyl Substituent | Enhances lipophilicity, possibly affecting membrane interactions and bioavailability. |
Herbicidal Properties
The dichlorophenoxy group in compound 1 is structurally similar to well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). Research indicates that such compounds can disrupt plant growth by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
A comparative study on the effects of 2,4-D on mitochondrial function highlighted that these compounds can impact cellular energy metabolism in plants, which may be relevant for understanding the herbicidal mechanisms of compound 1 .
Potential Pharmaceutical Applications
Recent studies have explored the biological activity of related compounds with tetrahydrothiophene structures. These derivatives have shown promise in various therapeutic areas including:
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways.
- Antimicrobial Properties : Some derivatives exhibit activity against bacteria and fungi, indicating potential for development as antimicrobial agents.
The mechanism by which compound 1 exerts its biological effects is likely multifaceted:
- Interaction with Enzymes : The presence of the tetrahydrothiophene moiety may allow for interactions with specific enzymes involved in metabolic pathways.
- Membrane Disruption : Similar compounds have been shown to affect membrane integrity and fluidity, which could influence cellular processes.
Study on Mitochondrial Function
A study investigating the effects of 2,4-D on isolated rat liver mitochondria revealed that exposure affected mitochondrial membrane integrity and function in a concentration-dependent manner. This suggests that compounds similar to compound 1 may also influence mitochondrial dynamics .
Synthesis and Characterization
Research into the synthesis of compound 1 has focused on optimizing reaction conditions to improve yield and purity. The synthesis typically involves several steps including:
- Formation of the dichlorophenoxy intermediate.
- Introduction of the dioxidotetrahydrothiophenyl group through nucleophilic substitution.
- Final acylation with propan-2-ylbenzylamine.
These synthetic routes are crucial for understanding how modifications can enhance biological activity.
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions. A plausible route includes:
- Step 1: Coupling 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride.
- Step 2: Reacting tetrahydrothiophene-3-amine with sulfonating agents (e.g., H₂O₂/AcOH) to generate the 1,1-dioxidotetrahydrothiophen-3-amine intermediate.
- Step 3: Sequential alkylation of 4-(propan-2-yl)benzyl chloride with the sulfone-containing amine, followed by amidation with the acyl chloride intermediate.
Optimization Tips:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Look for C=O stretch (~1650 cm⁻¹) and sulfone S=O stretches (~1150–1300 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at ~550–600 m/z).
Q. How should researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility: Test in DMSO (primary stock), followed by dilution in buffers (PBS, pH 7.4) or organic solvents (acetonitrile, methanol). Use dynamic light scattering (DLS) to detect aggregation.
- Stability:
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data arising from conformational polymorphism in this compound?
Methodological Answer: Conformational polymorphism (e.g., asymmetric unit variations) can be addressed by:
- Multi-Temperature Crystallography: Collect data at 100 K, 200 K, and room temperature to identify dominant conformers .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-stacking) driving polymorphism.
- DFT Calculations: Compare experimental and computed torsional angles to validate energetically favorable conformers .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the dichlorophenoxy and sulfone groups in biological activity?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with:
- Halogen substitutions (e.g., Br instead of Cl).
- Modified sulfone groups (e.g., replacing tetrahydrothiophene sulfone with a pyran sulfone).
- Biological Assays: Test analogs against target enzymes (e.g., kinases, oxidoreductases) using enzyme inhibition assays (IC₅₀ determination).
- Molecular Docking: Map interactions between the dichlorophenoxy group and hydrophobic enzyme pockets (e.g., using AutoDock Vina) .
Q. What in silico approaches are recommended to predict metabolic pathways and toxicity profiles of this compound?
Methodological Answer:
- Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential Phase I/II metabolites (e.g., CYP450-mediated oxidation of isopropylbenzyl).
- Toxicology Profiling:
Q. How can researchers address discrepancies in bioactivity data across different in vitro models?
Methodological Answer:
- Model Standardization: Use isogenic cell lines (e.g., HEK293 vs. HepG2) to control for genetic variability.
- Data Normalization: Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays).
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
